(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
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Overview
Description
(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[322]nonan-4-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one typically involves a multi-step process. One common method starts with the preparation of the bicyclic core, followed by the introduction of the fluorophenyl group through a series of reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
- (2E)-2-[(2-bromophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
- (2E)-2-[(2-methylphenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one
Uniqueness
What sets (2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one apart from similar compounds is the presence of the fluorophenyl group. This group imparts unique chemical properties, such as increased stability and reactivity, which can enhance the compound’s effectiveness in various applications. Additionally, the fluorine atom’s electronegativity can influence the compound’s interactions with biological targets, potentially leading to improved therapeutic outcomes.
Properties
IUPAC Name |
(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-14-4-2-1-3-12(14)9-13-10-15(18)11-5-7-17(13)8-6-11/h1-4,9,11H,5-8,10H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVOZCCALVRIKL-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)CC2=CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)C/C2=C\C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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